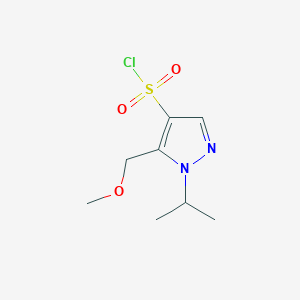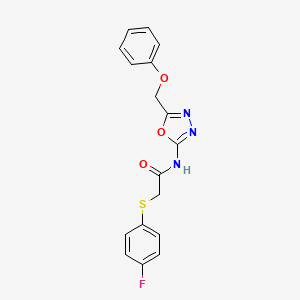![molecular formula C14H19N5OS B2439531 2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide CAS No. 2034200-53-6](/img/structure/B2439531.png)
2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
作用機序
Target of Action
Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects .
Mode of Action
Compounds with similar structures have been shown to interact with their targets and induce changes that result in their pharmacological effects .
Biochemical Pathways
It is known that compounds with a pyrazole core can affect a wide range of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and thiazole rings through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
- 2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
- 1-methyl-3-(4-piperidinyl)-1H-pyrazole-5-carboxamide
- 2-methylthiazole-4-carboxamide
Uniqueness
This compound is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-9-7-13(18-17-9)19-5-3-11(4-6-19)16-14(20)12-8-21-10(2)15-12/h7-8,11H,3-6H2,1-2H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBMEPSWSMRUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2439449.png)

![4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2439454.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2439456.png)

![2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2439461.png)


![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)

![N,N-diethyl-4-[4-(propan-2-yl)benzenesulfonyl]quinoline-3-carboxamide](/img/structure/B2439470.png)

